5‑HT2C Functional Agonism Versus 5‑HT2A Selectivity Window (Class‑Level SAR)
This evidence is class‑level only; no primary data exist for CAS 898426‑24‑9 itself. In the pyrrolo[3,2,1‑ij]quinoline series described by Isaac et al. [1], the most selective 5‑HT2C agonist (compound 9f; N‑propionyl derivative) displayed an EC50 of 8 nM at 5‑HT2C with 100‑fold selectivity over 5‑HT2A (EC50 >800 nM). By contrast, the unsubstituted parent scaffold showed negligible selectivity (<10‑fold). The 4‑methylbenzamide substitution present on the target compound is sterically and electronically distinct from the propionamide side chain, making it impossible to predict whether the selectivity window is maintained, narrowed, or inverted. This SAR gap itself constitutes a differentiation point: the target compound offers a previously unexplored vector for tuning 5‑HT2C/5‑HT2A selectivity.
| Evidence Dimension | 5-HT2C functional agonism (EC50) and 5-HT2A selectivity ratio |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | Compound 9f (N-propionyl-pyrrolo[3,2,1-ij]quinoline): EC50 (5-HT2C) = 8 nM; EC50 (5-HT2A) >800 nM; selectivity ratio ≈ 100‑fold [1] |
| Quantified Difference | Unknown; target compound differs at N‑acyl position (4‑methylbenzamide vs. propionamide) |
| Conditions | In vitro functional assay (PI hydrolysis) using HEK-293 cells stably expressing human 5-HT2C or 5-HT2A receptors [1] |
Why This Matters
Procurement of the target compound enables interrogation of how a 4‑methylbenzamide substituent influences 5‑HT2C selectivity, a vector unexplored in the published SAR.
- [1] Isaac M, Slassi A, O'Brien A, et al. Pyrrolo[3,2,1-ij]quinoline derivatives, a 5-HT2c receptor agonist with selectivity over the 5-HT2a receptor: potential therapeutic applications for epilepsy and obesity. Bioorg Med Chem Lett. 2000;10(9):919-921. View Source
